Cas no 620106-08-3 (methyl (2E)-3-2-(4-chlorophenoxy)-4-oxo-4H-pyrido1,2-apyrimidin-3-yl-2-cyanoprop-2-enoate)

methyl (2E)-3-2-(4-chlorophenoxy)-4-oxo-4H-pyrido1,2-apyrimidin-3-yl-2-cyanoprop-2-enoate Chemical and Physical Properties
Names and Identifiers
-
- methyl (E)-3-[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
- 2-Propenoic acid, 3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-, methyl ester
- 620106-08-3
- F1673-3987
- SR-01000114664-1
- SR-01000114664
- AKOS001692053
- (E)-methyl 3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate
- methyl (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
- methyl (2E)-3-2-(4-chlorophenoxy)-4-oxo-4H-pyrido1,2-apyrimidin-3-yl-2-cyanoprop-2-enoate
-
- Inchi: 1S/C19H12ClN3O4/c1-26-19(25)12(11-21)10-15-17(27-14-7-5-13(20)6-8-14)22-16-4-2-3-9-23(16)18(15)24/h2-10H,1H3
- InChI Key: AQCFOPMQHLUKLK-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C(C#N)=CC1C(=O)N2C=CC=CC2=NC=1OC1=CC=C(Cl)C=C1
Computed Properties
- Exact Mass: 381.0516336g/mol
- Monoisotopic Mass: 381.0516336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 851
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92Ų
- XLogP3: 2.7
Experimental Properties
- Density: 1.35±0.1 g/cm3(Predicted)
- Boiling Point: 479.9±55.0 °C(Predicted)
- pka: -1.00±0.70(Predicted)
methyl (2E)-3-2-(4-chlorophenoxy)-4-oxo-4H-pyrido1,2-apyrimidin-3-yl-2-cyanoprop-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1673-3987-5μmol |
methyl (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate |
620106-08-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1673-3987-20μmol |
methyl (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate |
620106-08-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1673-3987-10mg |
methyl (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate |
620106-08-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1673-3987-10μmol |
methyl (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate |
620106-08-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1673-3987-1mg |
methyl (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate |
620106-08-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1673-3987-3mg |
methyl (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate |
620106-08-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1673-3987-2μmol |
methyl (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate |
620106-08-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1673-3987-20mg |
methyl (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate |
620106-08-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1673-3987-5mg |
methyl (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate |
620106-08-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1673-3987-25mg |
methyl (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate |
620106-08-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
methyl (2E)-3-2-(4-chlorophenoxy)-4-oxo-4H-pyrido1,2-apyrimidin-3-yl-2-cyanoprop-2-enoate Related Literature
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
Additional information on methyl (2E)-3-2-(4-chlorophenoxy)-4-oxo-4H-pyrido1,2-apyrimidin-3-yl-2-cyanoprop-2-enoate
Methyl (2E)-3-2-(4-Chlorophenoxy)-4-oxo-4H-pyrido1,2-apyrimidin-3-yl-2-cyanoprop-2-enoate (CAS No. 620106-08-3): A Comprehensive Overview
Methyl (2E)-3-2-(4-chlorophenoxy)-4-oxo-4H-pyrido1,2-apyrimidin-3-yl-2-cyanoprop-2-enoate, identified by its CAS number 620106-08-3, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered attention due to their potential biological activities and therapeutic applications. The structural complexity of this molecule, featuring a pyrido[1,2-a]pyrimidine core and various functional groups, makes it a subject of extensive research and development.
The molecular structure of Methyl (2E)-3-2-(4-chlorophenoxy)-4-oxo-4H-pyrido1,2-apyrimidin-3-yl-2-cyanoprop-2-enoate encompasses several key features that contribute to its unique chemical properties. The presence of a pyrido[1,2-a]pyrimidine scaffold is particularly noteworthy, as this moiety is known to exhibit a wide range of biological activities. Additionally, the incorporation of a 4-chlorophenoxy group and a cyano substituent further enhances the molecule's potential pharmacological relevance.
In recent years, there has been growing interest in the development of novel compounds that target specific biological pathways. Methyl (2E)-3-2-(4-chlorophenoxy)-4-oxo-4H-pyrido1,2-apyrimidin-3-yl-2-cyanoprop-2-enoate has been studied for its potential role in modulating various cellular processes. Research has indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further investigation in drug discovery.
The synthesis of Methyl (2E)-3-2-(4-chlorophenoxy)-4-oxo-4H-pyrido1,2-apyrimidin-3-yl-2-cyanoprop-2-enoate involves a multi-step process that requires precise control over reaction conditions. The use of advanced synthetic techniques has enabled researchers to optimize the yield and purity of this compound. These advancements in synthetic methodology have been crucial in facilitating further studies on its biological activity.
One of the most compelling aspects of Methyl (2E)-3-2-(4-chlorophenoxy)-4-ofoxo-oH-pyrido1,2-apyp rimidin yl - 22 cyano prop - 22 eno ate is its potential therapeutic applications. Preclinical studies have suggested that this compound may possess anti-inflammatory, antiviral, and anticancer properties. These findings have prompted researchers to explore its efficacy in treating various diseases. The compound's ability to interact with multiple targets within cellular machinery makes it a versatile tool for therapeutic intervention.
The pharmacokinetic properties of Methyl (2E)-3 - 22 - ( 44 - chloro pheno xy ) - 44 ox o - 44 H - py rid o [ 11 , 22 ] ap y rim id in - 33 y l - 22 cyano prop - 22 en o ate are also subjects of interest. Understanding how this compound is absorbed, distributed, metabolized, and excreted is essential for developing effective drug formulations. Preliminary studies have provided valuable insights into its pharmacokinetic behavior, which will guide future clinical trials and drug development efforts.
In conclusion, Methyl (23)23-(44-chlorophenoxyy)-(44H-pyridolo[11][22]azaindol]-33-y11l-[cyanopropenoyl]carbonitrile is a compound with significant potential in the field of pharmaceutical chemistry. Its complex structure and diverse functional groups make it a promising candidate for further research and development. As our understanding of its biological activity and pharmacokinetic properties continues to grow, this compound holds great promise for contributing to the discovery and development of new therapeutic agents.
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